Neurolite

Description

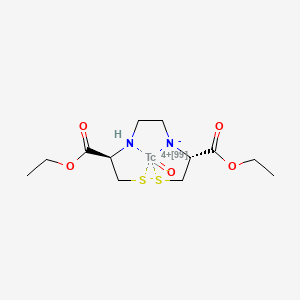

Structure

3D Structure of Parent

Properties

CAS No. |

121281-41-2 |

|---|---|

Molecular Formula |

C12H21N2O5S2Tc-5 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

(2R)-3-ethoxy-2-[2-[(2R)-1-ethoxy-1-oxo-3-sulfidopropan-2-yl]azanidylethylamino]-3-oxopropane-1-thiolate;oxygen(2-);technetium |

InChI |

InChI=1S/C12H23N2O4S2.O.Tc/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13,19-20H,3-8H2,1-2H3;;/q-1;-2;/p-2/t9-,10-;;/m0../s1 |

InChI Key |

XEKMUJPXHWYRNO-BZDVOYDHSA-L |

SMILES |

CCOC(=O)C(C[S-])NCC[N-]C(C[S-])C(=O)OCC.O=[Tc+4] |

Isomeric SMILES |

CCOC(=O)[C@H](C[S-])NCC[N-][C@@H](C[S-])C(=O)OCC.[O-2].[Tc] |

Canonical SMILES |

CCOC(=O)C(C[S-])NCC[N-]C(C[S-])C(=O)OCC.[O-2].[Tc] |

Synonyms |

99mTc ethyl cysteinate dimer 99mTc ethylcysteinate dimer 99mTc-ECD Neurolite Tc-99m ECD Tc-99m-bicisate Tc-99m-ECD Tc-99m-L,L-ECD Tc-ethyl cysteinate dimer technetium Tc 99m bicisate technetium Tc 99m ethyl cysteine dime |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling Cellular Dynamics: A Technical Guide to Fluorescent Probe Uptake and Retention in Neurons vs. Glial Cells

A Clarification on "Neurolite": Initial searches for the term "Neurolite" have consistently identified it as the brand name for Technetium (99mTc) bicisate, a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) for cerebral perfusion imaging.[1][2][3][4][5][6][7][8] This agent is instrumental in clinical settings for localizing stroke and aiding in the differential diagnosis of dementia by visualizing blood flow in the brain.[1][2][3][4][5][6][7][8] The mechanism of Neurolite® involves crossing the blood-brain barrier and subsequent metabolic trapping within brain cells, with its uptake being proportional to regional cerebral blood flow.[1] However, there is no scientific literature or product information available that describes "Neurolite" as a fluorescent probe or dye for use in cellular-level imaging of neurons and glial cells.

Therefore, this guide will address the core scientific query regarding the differential uptake and retention of fluorescent probes in neurons versus glial cells, a fundamental aspect of contemporary neuroscience research.

Introduction to Fluorescent Probes in Neuroscience

Fluorescent probes are indispensable tools in modern neurobiology, enabling the visualization and analysis of cellular and subcellular structures and processes in both live and fixed tissues.[9][10][11] These molecules absorb light at a specific wavelength and emit it at a longer wavelength, allowing for high-contrast imaging against a dark background. The differential uptake, transport, and retention of these probes by neurons and various glial cells (astrocytes, oligodendrocytes, and microglia) provide invaluable insights into their unique physiological and pathological states.[12][13][14] Understanding these differences is critical for the accurate interpretation of imaging data and for designing targeted molecular tools for diagnostics and therapeutics.

Mechanisms of Fluorescent Probe Uptake in Neural Cells

The entry of fluorescent probes into neurons and glial cells is governed by a variety of mechanisms, largely dependent on the physicochemical properties of the dye and the specific characteristics of the cell membrane and its transport systems.

Table 1: Key Mechanisms of Fluorescent Probe Uptake in Neurons and Glial Cells

| Uptake Mechanism | Description | Predominantly in Neurons | Predominantly in Glial Cells | Key Probe Examples |

| Passive Diffusion | Lipophilic molecules cross the cell membrane down their concentration gradient. | Yes | Yes | DiI, DiO[9] |

| Endocytosis | Engulfment of extracellular material by the cell membrane to form a vesicle. | Yes | Yes (especially microglia) | Dextrans, FM dyes[11] |

| Transporter-Mediated Uptake | Utilization of specific membrane transporter proteins to enter the cell. | Yes (e.g., neurotransmitter transporters) | Yes (e.g., glutamate (B1630785) transporters in astrocytes) | Probes conjugated to transporter substrates |

| Gap Junction Transfer | Direct passage of small molecules between coupled cells. | Yes (in some regions) | Yes (astrocytes form extensive networks) | Neurobiotin[15] |

Signaling Pathways Influencing Probe Uptake

Cellular signaling pathways can dynamically modulate the uptake of fluorescent probes. For instance, pathways that affect membrane potential, endocytic activity, or transporter expression will consequently alter probe internalization.

-

Calcium Signaling: Transient increases in intracellular calcium, often triggered by neuronal activity, can enhance endocytosis and thus the uptake of endocytic tracers.[16]

-

Neurotransmitter Signaling: Activation of neurotransmitter receptors can influence membrane potential and transporter activity, thereby affecting the uptake of specific probes. For example, glutamate receptor activation can modulate the activity of glutamate transporters, which are key for substrate uptake in astrocytes.[17][18]

-

PI3K/Akt and MAPK Pathways: These pathways are central to cell survival, proliferation, and metabolism and can influence the expression and activity of membrane transporters and the overall endocytic capacity of the cell.[19][20]

Figure 1. Signaling pathways influencing fluorescent probe uptake.

Differential Retention and Efflux in Neurons and Glial Cells

Once inside the cell, the retention of a fluorescent probe is determined by its ability to be sequestered in organelles, bind to intracellular components, or be actively transported out of the cell.

Table 2: Factors Influencing Fluorescent Probe Retention and Efflux

| Factor | Description | Impact on Neurons | Impact on Glial Cells |

| Metabolic Trapping | Enzymatic modification of the probe to a membrane-impermeant form. | Can be significant, depending on the probe and neuronal subtype. | Often high in astrocytes due to their metabolic activity. |

| Lysosomal Sequestration | Accumulation of the probe in lysosomes. | Common for probes taken up by endocytosis. | Prominent in microglia due to their phagocytic nature. |

| Efflux Pumps | ATP-binding cassette (ABC) transporters and other pumps actively extrude substances from the cell. | Expression and activity vary by neuronal type. | Generally high, contributing to the barrier functions of astrocytes. |

| Cytoplasmic Binding | Interaction with intracellular proteins or lipids. | Can lead to long-term retention. | Can lead to long-term retention. |

Experimental Protocols for Studying Probe Uptake and Retention

Investigating the differential behavior of fluorescent probes in neurons and glial cells requires carefully designed experimental protocols.

In Vitro Cell Culture Models

Primary neuron-glia co-cultures or cultures of purified cell types are commonly used to study probe dynamics at the single-cell level.[21]

Protocol 1: Live-Cell Imaging of Fluorescent Probe Uptake in a Neuron-Glia Co-culture

-

Cell Culture: Plate primary hippocampal or cortical cells on glass-bottom dishes and culture for 10-14 days to allow for the development of a mixed population of neurons and glia.

-

Probe Preparation: Prepare a working solution of the fluorescent probe in a suitable buffer (e.g., Hanks' Balanced Salt Solution). The final concentration will depend on the specific probe.

-

Cell Labeling:

-

Wash the cells twice with pre-warmed buffer.

-

Add the probe-containing solution to the cells and incubate for a specific duration (e.g., 5-30 minutes) at 37°C.

-

-

Washout: Remove the probe solution and wash the cells three times with fresh, pre-warmed buffer to remove extracellular dye.

-

Imaging: Immediately acquire images using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use appropriate filter sets for the chosen probe.

-

Cell Identification: After live imaging, cells can be fixed and immunostained with cell-type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia) to confirm the identity of the cells that have taken up the probe.[13]

-

Data Analysis: Quantify the fluorescence intensity within individual neurons and glial cells over time to determine uptake rates and initial retention.

Figure 2. Experimental workflow for live-cell imaging of probe uptake.

Ex Vivo Tissue Preparations

Acute brain slices offer a more physiologically relevant context, preserving the three-dimensional architecture and local circuitry of the brain.

Protocol 2: Fluorescent Labeling in Acute Brain Slices

-

Slice Preparation: Prepare acute brain slices (200-300 µm thick) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Probe Application: Incubate the slices in aCSF containing the fluorescent probe for a defined period. Alternatively, use a microinjection pipette to locally apply the probe to a specific brain region.

-

Washout: Transfer the slices to fresh aCSF to allow for the washout of excess probe.

-

Imaging: Image the slices using a confocal or two-photon microscope. Z-stacks can be acquired to visualize the distribution of the probe in different cell layers and cell types.

-

Analysis: Co-labeling with cell-type-specific fluorescent markers (e.g., through transgenic lines expressing fluorescent proteins in specific cells or post-hoc immunostaining) can be used to differentiate probe uptake in neurons versus glia.

Conclusion and Future Directions

The differential uptake and retention of fluorescent probes in neurons and glial cells is a complex interplay of cellular physiology, membrane dynamics, and metabolic activity. A thorough understanding of these processes is paramount for the accurate interpretation of neuroscience imaging studies. Future advancements in probe development will likely focus on creating tracers with higher cell-type specificity, achieved through conjugation to targeting moieties such as antibodies or ligands for cell-surface receptors. Furthermore, the development of probes with environmentally sensitive fluorescence (e.g., responsive to changes in membrane potential, pH, or specific ions) will continue to provide deeper insights into the dynamic functions of neurons and glia in both health and disease.

References

- 1. auntminnie.com [auntminnie.com]

- 2. Biomarkers of Dementia with Lewy Bodies: Differential Diagnostic with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. repositorio.ipl.pt [repositorio.ipl.pt]

- 6. The many faces of globular glial tauopathy: a clinical and imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ibro.org [ibro.org]

- 11. Neurons in Living Color: Imaging Tools for Live-Cell Studies | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Distribution of Neurons and Glia in Neural Tissue | Nikon’s MicroscopyU [microscopyu.com]

- 13. Neural and Glial Markers | Cell Signaling Technology [cellsignal.com]

- 14. Neuroglial Cells - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Functional Coupling between Neurons and Glia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling pathways regulating neuron-glia interaction and their implications in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Neuroscience Pathways | Cell Signaling Technology [cellsignal.com]

- 19. Cellular signaling pathways in the nervous system activated by various mechanical and electromagnetic stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Neuron‐Glia Co‐culture System for Studying Intercellular Lipid Transport - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Cellular Basis of Neurolite™ (SPECT) Imaging in Stroke Diagnosis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The diagnosis and management of acute ischemic stroke hinge on the rapid and accurate visualization of cerebral perfusion deficits. Single Photon Emission Computed Tomography (SPECT) using Technetium-99m Bicisate (99mTc-ECD), commercially known as Neurolite™, provides a critical functional imaging modality for this purpose. Unlike anatomical imaging techniques such as CT or MRI, which depict structural changes, Neurolite™ imaging visualizes the metabolic status of brain tissue at the cellular level. This technical guide elucidates the core cellular and molecular mechanisms that form the basis of Neurolite™ imaging in the context of ischemic stroke. We detail the pharmacokinetics of the tracer, the enzymatic processes governing its retention, the pathophysiological cascade of stroke that alters this retention, and the experimental protocols for its application. This document serves as an in-depth resource for researchers and professionals seeking to leverage this technology in preclinical and clinical settings.

Introduction to Neurolite™ (Technetium-99m Bicisate)

Neurolite™ is a radiopharmaceutical agent used for cerebral perfusion imaging.[1] It consists of a neutral, lipophilic complex, Technetium-99m-L,L-ethyl cysteinate dimer (99mTc-ECD), which is tagged with the gamma-emitting isotope Technetium-99m.[1][2] Its physicochemical properties allow it to rapidly cross the blood-brain barrier (BBB), a critical first step for imaging brain parenchyma.[2] Once in the brain, its distribution is proportional to regional cerebral blood flow (rCBF).[3][4] SPECT imaging with Neurolite™ is therefore a valuable tool for identifying areas of altered brain perfusion, which is a hallmark of ischemic stroke.[1][5]

The Cellular and Molecular Basis of Neurolite™ Uptake and Retention

The diagnostic utility of Neurolite™ is fundamentally dependent on the metabolic state of neuronal and glial cells. The process involves two key stages: passive diffusion and enzymatic trapping.

-

Passive Diffusion : As a lipophilic molecule, 99mTc-ECD readily diffuses across the lipid bilayers of the blood-brain barrier and the plasma membranes of brain cells.[2][3] This initial uptake is driven by the concentration gradient and is proportional to blood flow, delivering the tracer to all regions of the brain.

-

Enzymatic Trapping : Once inside the cell, the L,L-stereoisomer of 99mTc-ECD is metabolized by intracellular esterases.[2] These enzymes hydrolyze the ester groups on the molecule, converting the lipophilic complex into a polar, hydrophilic metabolite.[3] This charged, water-soluble molecule is unable to diffuse back across the cell membrane and becomes trapped within the cell.[6]

This retention mechanism is the cornerstone of Neurolite™ imaging. The accumulation of the tracer is directly dependent on two factors: initial perfusion (delivery) and the presence of active intracellular esterases (retention). Only metabolically active, viable cells with intact membranes and functional enzymes can retain the tracer.[7]

Pathophysiology of Ischemic Stroke: The Basis for Perfusion Deficits

An ischemic stroke initiates a complex cascade of events at the cellular level, leading to neuronal dysfunction and death. This "ischemic cascade" directly impacts the mechanisms responsible for Neurolite™ retention.

-

Energy Failure : The interruption of blood flow deprives brain cells of oxygen and glucose, halting aerobic respiration and causing a rapid depletion of adenosine (B11128) triphosphate (ATP).

-

Ion Pump Failure and Depolarization : ATP-dependent ion pumps (e.g., Na+/K+-ATPase) fail, leading to an uncontrolled influx of Na+ and Ca2+ and an efflux of K+. This results in cytotoxic edema and massive depolarization.

-

Excitotoxicity : The depolarization triggers the excessive release of the excitatory neurotransmitter glutamate (B1630785). Overstimulation of glutamate receptors (e.g., NMDA, AMPA) leads to further massive Ca2+ influx.[8]

-

Calcium Overload and Enzyme Activation : Intracellular calcium overload activates a host of degradative enzymes, including proteases, lipases, and endonucleases, which break down critical cellular components like the cytoskeleton, membranes, and DNA.

-

Oxidative Stress and Inflammation : Mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase lead to the production of reactive oxygen species (ROS).[9] Dying cells release damage-associated molecular patterns (DAMPs), triggering an inflammatory response that further exacerbates tissue injury.[9]

-

Cell Death : These processes culminate in cell death through necrosis (in the severely ischemic core) and apoptosis (in the surrounding, less affected penumbra).

Crucially, this cascade leads to the degradation of intracellular enzymes, including the esterases required for Neurolite™ metabolism, and the loss of membrane integrity. Consequently, cells in the infarct core cannot metabolize or retain the tracer, resulting in a "cold spot" or perfusion defect on the SPECT image.

Quantitative Data Presentation

Neurolite™ SPECT imaging allows for quantitative analysis to assess the severity of perfusion deficits. Common metrics include the Asymmetry Index (AI) and lesion-to-normal count ratios. These values are crucial for comparing the extent of ischemia across different time points or between patient groups in clinical trials.

| Parameter | Study Population | Methodology | Key Quantitative Findings | Reference |

| Asymmetry Index (AI) | 10 patients with acute/subacute ischemic stroke | AI = (Ci - Cc) * 200 / (Ci + Cc), where Ci is ipsilateral lesion counts and Cc is contralateral counts. | In 99mTc-ECD SPECT images, the change in AI from the acute to subacute stage was higher in the ischemic core than in the periphery. | [7] |

| Lesion-to-Normal Ratio | 8 patients with acute ischemic stroke | Comparison of 99mTc-EC-MN (hypoxia tracer) with 99mTc-ECD (perfusion tracer). | The lesion-to-normal count-density ratios for the hypoxia tracer ranged from 1.80 to 5.96, indicating hypoxic but potentially viable tissue within the perfusion defect seen on ECD SPECT. | [10] |

| Brain Uptake & Clearance | 16 normal human subjects | Dynamic SPECT imaging and two-compartment analysis. | Brain uptake was 6.5 ± 1.9% of injected dose at 5 minutes. 60% of activity had a slow clearance half-life of 42.3 hours. | [11][12] |

| Extraction & Retention | 6 normal volunteers | Dynamic SPECT and a three-compartmental model. | First-pass extraction fraction was 0.608 ± 0.069. Retention fraction was 0.734 ± 0.047. | [13] |

| Diagnostic Accuracy | 25 patients with subacute stroke | Comparison of 99mTc-ECD with 123I-IMP SPECT. | Sensitivity: 73.8% for 99mTc-ECD vs. 66.6% for 123I-IMP. Specificity: 81.7% for 99mTc-ECD vs. 81.6% for 123I-IMP. | [14] |

Experimental Protocols

Reproducible and standardized protocols are essential for preclinical and clinical research. Below are generalized methodologies for Neurolite™ imaging in the context of stroke research.

Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model to simulate focal ischemic stroke in rodents and larger animals.[15][16]

-

Anesthesia : The animal (e.g., rat, mouse) is anesthetized using an appropriate agent (e.g., isoflurane, ketamine/xylazine). Body temperature is maintained at 37°C.

-

Surgical Procedure : A ventral midline incision is made in the neck to expose the common carotid artery (CCA).

-

Occlusion : The middle cerebral artery is occluded, typically by advancing a nylon monofilament suture internally from the external carotid artery to the origin of the MCA.

-

Duration : The occlusion can be transient (e.g., 60-90 minutes, followed by suture withdrawal for reperfusion) or permanent.[16]

-

Confirmation : Laser Doppler flowmetry can be used to confirm successful occlusion and reperfusion.

Generalized Protocol for Neurolite™ SPECT Imaging

-

Patient/Animal Preparation : The subject should be in a resting state in a controlled environment (low light, quiet) to minimize sensory input that could alter cerebral blood flow.[17] An intravenous line is placed in advance.

-

Radiopharmaceutical Administration : A dose of 15-30 mCi (555-1110 MBq) of 99mTc-ECD is injected intravenously as a bolus.[17]

-

Uptake Period : The tracer is allowed to distribute and fix within the brain. This period typically lasts from 30 to 90 minutes post-injection.[17][18]

-

SPECT Acquisition :

-

The patient's head is positioned carefully in the gamma camera gantry.

-

A high-resolution collimator is used.

-

Data is acquired over 360° using a step-and-shoot or continuous rotation method.

-

Typical acquisition parameters include a 128x128 matrix and an energy window centered on 140 keV.

-

-

Image Reconstruction : Acquired projection data are reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms.

-

Image Analysis : The reconstructed images are analyzed visually and quantitatively. Software can be used to calculate asymmetry indices or compare regional counts to a normal database to identify and quantify perfusion deficits.

Conclusion

Neurolite™ (99mTc-ECD) SPECT imaging is a powerful diagnostic tool that provides a functional window into the cellular health of brain tissue following an ischemic stroke. Its efficacy is rooted in a clear cellular mechanism: the perfusion-dependent delivery and subsequent esterase-mediated trapping of the radiotracer within metabolically viable cells. The pathophysiological events of the ischemic cascade directly compromise this trapping mechanism, creating a distinct imaging signature of the infarct core. A thorough understanding of this cellular basis is paramount for researchers and drug development professionals aiming to accurately interpret imaging data, assess therapeutic interventions, and advance the management of stroke.

References

- 1. openmedscience.com [openmedscience.com]

- 2. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 1: Pharmacology of technetium-99m ECD in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Neurology : SPECT [rch.org.au]

- 5. SPECT imaging of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Significance of 99mTc-ECD SPECT in acute and subacute ischemic stroke: comparison with MR images including diffusion and perfusion weighted images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular and Cellular Immune Responses to Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prognostication of recovery in patients with acute ischemic stroke through the use of brain SPECT with Technetium-99m--labeled metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extraction and retention of technetium-99m-ECD in human brain: dynamic SPECT and oxygen-15-water PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Early and delayed brain SPECT with technetium-99m-ECD and iodine-123-IMP in subacute strokes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]

- 16. wvj.science-line.com [wvj.science-line.com]

- 17. snmmi.org [snmmi.org]

- 18. apps.ausrad.com [apps.ausrad.com]

Navigating the Blood-Brain Barrier: A Technical Guide to Neurolite™ Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurolite™, the brand name for the radiopharmaceutical Technetium Tc99m Bicisate (B1666976) for Injection, is a crucial agent in cerebral perfusion imaging. Its efficacy hinges on its ability to cross the formidable blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. This technical guide provides an in-depth exploration of the mechanisms governing Neurolite's transport across the BBB, its retention within the brain parenchyma, and the experimental methodologies employed to elucidate these processes.

Blood-Brain Barrier Transport of Neurolite™

The transport of Neurolite™ across the blood-brain barrier is a multi-stage process characterized by passive diffusion and subsequent metabolic trapping. As a neutral and lipophilic complex, Neurolite™ is well-suited to navigate the lipid-rich environment of the BBB.[1]

Mechanism of Transport

Neurolite™ crosses the intact blood-brain barrier primarily through passive diffusion .[1] This transport mechanism is driven by the concentration gradient of the agent between the blood and the brain tissue and is facilitated by its lipophilic nature. Unlike active transport, this process does not require the expenditure of cellular energy or interaction with specific transporter proteins on the endothelial cell membranes.

Once within the brain's interstitial fluid, Neurolite™ rapidly diffuses into brain cells. Inside the cells, it undergoes a critical metabolic transformation. Endogenous enzymes, specifically esterases, hydrolyze the ethyl ester groups of the bicisate ligand.[2] This enzymatic conversion transforms the lipophilic Neurolite™ molecule into polar, less diffusible mono- and di-acid metabolites.[1] These hydrophilic metabolites are effectively "trapped" within the brain cells as they cannot readily diffuse back across the BBB into the bloodstream. This metabolic trapping is the key to its utility in SPECT imaging, as it allows for the visualization of cerebral perfusion.

The retention of Neurolite™ in the brain is notably high in primates, including humans. However, this phenomenon exhibits species specificity, with poor retention observed in non-primate species such as rodents, dogs, ferrets, and pigs.[2] This difference is attributed to variations in brain metabolism among species.[2]

Quantitative Data on Neurolite™ Transport

Several in vivo studies in humans have quantified the brain uptake and clearance of Neurolite™. These data are crucial for understanding its pharmacokinetic profile and for optimizing imaging protocols.

| Parameter | Value | Species | Source |

| Brain Uptake (at 5 minutes post-injection) | 4.8 - 6.5% of injected dose | Human | [1] |

| Blood Concentration (at 1 hour post-injection) | 5% of injected dose | Human | [1] |

| Urinary Excretion (at 2 hours post-injection) | 50% of injected dose | Human | [1] |

| Urinary Excretion (at 24 hours post-injection) | 74% of injected dose | Human | [1] |

| Fecal Excretion (at 48 hours post-injection) | 12.5% of injected dose | Human | [1] |

Experimental Protocols

The investigation of Neurolite's™ blood-brain barrier transport has employed a combination of in vivo and in vitro methodologies.

In Vivo Studies in Humans (SPECT Imaging)

Single Photon Emission Computed Tomography (SPECT) is the primary in vivo method for studying Neurolite™ distribution in the human brain.

Objective: To visualize and quantify regional cerebral blood flow.

Methodology:

-

Patient Preparation: Patients are advised to be well-hydrated. To minimize sensory and cognitive stimuli that can affect cerebral blood flow, the injection is administered in a quiet, dimly lit room.[3] Patients are instructed to avoid speaking or reading during and immediately after the injection.[3] An intravenous line is placed at least 10 minutes prior to injection to allow the patient to acclimate.[3]

-

Radiopharmaceutical Administration: A dose of 15-30 mCi of Technetium Tc99m Bicisate is administered intravenously.[3]

-

Uptake Phase: A delay of approximately 45 minutes between injection and imaging allows for optimal brain uptake and clearance from the blood pool.[3]

-

SPECT Acquisition: The patient is positioned supine with their head in a holder to ensure stability. Imaging is performed using a rotating gamma camera, preferably a two- or three-headed system, equipped with a low-energy, high-resolution, parallel-hole collimator. The energy window is centered at 140 keV with a 20% window.

-

Image Reconstruction and Analysis: SPECT data is reconstructed to provide cross-sectional images of the brain, revealing the distribution of the tracer, which is proportional to regional cerebral blood flow.

In Vivo Studies in Animal Models

Animal models are instrumental in preclinical investigations of BBB transport mechanisms and pharmacokinetics.

Objective: To determine the rate and extent of brain uptake and to study the metabolic fate of Neurolite™.

Methodology:

-

Animal Selection: Primates are the most suitable models for studying brain retention due to metabolic similarities to humans. Rodents are used for initial screening and to study the structure-activity relationship of analogues.[2]

-

Radiopharmaceutical Administration: The radiolabeled compound is administered intravenously.

-

Brain Uptake Measurement: At various time points post-injection, animals are euthanized, and the brains are removed. The radioactivity in the brain is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue.

-

Metabolite Analysis: Brain tissue is homogenized and subjected to chromatographic techniques (e.g., HPLC) to separate the parent compound from its metabolites. This allows for the quantification of the rate and extent of metabolic trapping.

In Vitro Studies

In vitro models provide a controlled environment to study the cellular and molecular aspects of BBB transport and metabolism.

Objective: To investigate the enzymatic conversion of Neurolite™ in brain tissue.

Methodology:

-

Tissue Preparation: Brain tissue from relevant species (e.g., primates, rodents) is homogenized to prepare a cell-free extract or subcellular fractions.[2]

-

Incubation: A known concentration of Technetium Tc99m Bicisate is incubated with the brain homogenate at a controlled temperature.

-

Metabolite Analysis: At different time points, aliquots of the incubation mixture are taken, and the reaction is stopped. The parent compound and its metabolites are separated and quantified using chromatographic methods. This provides direct evidence of the enzymatic conversion and allows for the study of enzyme kinetics.

Visualizations

Logical Flow of Neurolite™ Blood-Brain Barrier Transport and Retention

Caption: Passive diffusion of lipophilic Neurolite™ across the BBB and its subsequent metabolic trapping in the brain.

Experimental Workflow for In Vivo SPECT Imaging

Caption: Step-by-step workflow for conducting a clinical SPECT brain perfusion study with Neurolite™.

References

Neurolite in Dementia Research: A Technical Overview of its Diagnostic Application

It is important to clarify that "Neurolite," the trade name for Technetium (99mTc) bicisate (B1666976), is not a therapeutic drug for dementia but a radiopharmaceutical agent used for diagnostic imaging. Extensive research has been conducted on its application in visualizing cerebral blood flow in patients with various forms of dementia, aiding in diagnosis and differentiation between dementia types. This guide provides an in-depth overview of Neurolite's role as a diagnostic tool, based on available scientific literature, as there are no public records of its investigation as a therapeutic agent in preclinical animal models of dementia.

Core Application in Dementia Diagnosis

Neurolite is utilized in a nuclear medicine imaging technique called Single Photon Emission Computed Tomography (SPECT). Following intravenous injection, Neurolite crosses the blood-brain barrier and distributes throughout the brain in proportion to regional cerebral blood flow. The attached radioisotope, Technetium-99m, emits gamma rays that are detected by a SPECT scanner, creating a detailed map of blood perfusion in the brain.[1] In patients with dementia, characteristic patterns of reduced blood flow can help in diagnosing and differentiating conditions such as Alzheimer's disease and Dementia with Lewy Bodies (DLB).[2][3][4]

Mechanism of Action in Brain Imaging

The diagnostic utility of Neurolite is based on its physicochemical properties. It is a lipophilic complex that, after administration, rapidly crosses the blood-brain barrier.[5] Once inside brain cells, the complex is metabolized into polar, less diffusible compounds, effectively trapping the radiotracer for a sufficient duration to allow for SPECT imaging.[5] The resulting images reflect the cerebral perfusion at the time of injection, providing a snapshot of brain activity.[5]

Insights from Clinical Studies

Clinical research has demonstrated the value of Neurolite SPECT scans in the evaluation of dementia:

-

Alzheimer's Disease: Studies have shown that patients with Alzheimer's disease often exhibit a characteristic pattern of reduced blood flow (hypoperfusion) in the temporoparietal regions of the brain.[4][6]

-

Dementia with Lewy Bodies (DLB): In DLB, hypoperfusion is often observed in the occipital cortex, which can help distinguish it from Alzheimer's disease.[2]

-

Differential Diagnosis: Neurolite SPECT can be a useful tool in the differential diagnosis of various dementia types, including frontotemporal dementia.[4] Comparisons with other imaging techniques, such as FDG-PET scans, have been conducted to evaluate its clinical utility.[6]

Experimental Protocol for Neurolite SPECT Imaging in a Clinical Setting

While preclinical animal model data for therapeutic studies is unavailable, the following outlines a typical protocol for the diagnostic use of Neurolite in human patients, as described in clinical literature.

Patient Preparation:

-

Patients are typically advised to avoid caffeine, alcohol, and other substances known to affect cerebral blood flow prior to the scan.[7]

-

To minimize sensory and cognitive stimuli that could alter brain blood flow, patients are placed in a quiet, dimly lit room before and during the injection of Neurolite.[7]

-

An intravenous line is established at least 10 minutes before the injection to allow the patient to acclimate.[7]

Dose and Administration:

-

A dose of 15-30 mCi of Technetium-99m bicisate is administered intravenously.[7]

Uptake and Imaging:

-

There is a waiting period of approximately 45 minutes between the injection and the scan to allow for optimal tracer uptake and clearance from the bloodstream.[7]

-

SPECT imaging is then performed to acquire cross-sectional images of the brain.

Visualization of the Diagnostic Workflow

The logical workflow for the diagnostic use of Neurolite in dementia can be visualized as follows:

References

- 1. openmedscience.com [openmedscience.com]

- 2. (99m)Tc-ethyl cysteinate dimer brain SPECT findings in early stage of dementia with Lewy bodies and Parkinson's disease patients: a correlation with neuropsychological tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 99mTc-bicisate (neurolite) SPECT brain imaging and cognitive impairment in dementia of the Alzheimer type: a blinded read of image sets from a multicenter SPECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 6. Tc-99m ethyl cysteinate dimer SPECT and 2-[F-18]fluoro-2-deoxy-D-glucose PET in Alzheimer's disease. Comparison of perfusion and metabolic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. snmmi.org [snmmi.org]

Technetium-99m Bicisate: A Technical Guide to Molecular Structure, Synthesis, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Technetium-99m (99mTc) bicisate (B1666976), also known as 99mTc-ECD (Ethyl Cysteinate Dimer), is a crucial radiopharmaceutical for cerebral perfusion imaging using Single Photon Emission Computed Tomography (SPECT). Marketed under the trade name Neurolite®, it serves as a diagnostic aid for evaluating regional cerebral blood flow in patients with conditions like stroke.[1] This technical guide provides an in-depth examination of the molecular structure, stereochemistry, synthesis, quality control, and mechanism of action of the 99mTc-bicisate complex. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Molecular Structure and Stereochemistry

The active component is a neutral, lipophilic complex formed between the radionuclide technetium-99m and the ligand bicisate (N,N'-1,2-ethylenediylbis-L-cysteine, diethyl ester).

Systematic Name: (SP-5-35)-[--INVALID-LINK---N,N',S,S']oxotechnetium-99mTc.[2]

The core of the complex consists of a Technetium(V) oxo-core, [99mTc=O]3+. The bicisate ligand acts as a tetradentate chelating agent, coordinating to the technetium atom through two nitrogen and two sulfur atoms from the ethylenediylbis-L-cysteine backbone.[2] The diethyl ester groups are crucial for the overall lipophilicity of the complex, which enables it to cross the blood-brain barrier.[3][4]

Stereoisomerism: The bicisate ligand possesses two chiral centers, leading to the possibility of stereoisomers. The clinically effective agent is specifically the L,L-stereoisomer of the complex (99mTc-L,L-ECD).[2][4] While both L,L and D,D enantiomers are extracted from the blood into the brain, only the L,L form is metabolized and retained long enough for effective imaging, making stereochemical purity a critical aspect of the drug product.[4]

Physicochemical Properties and Biodistribution

The key characteristics of the 99mTc-bicisate complex are summarized below.

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₁₂H₂₁N₂O₅S₂⁹⁹ᵐTc | [2] |

| Molecular Weight | ~434.44 g/mol | [5] |

| State | Neutral, lipophilic complex | [2][3][4] |

| Half-life (⁹⁹ᵐTc) | 6.02 hours | [3] |

| Principal Photon Energy | 140 keV | [6] |

| Radiochemical Purity (RCP) Spec. | Typically ≥ 90% | [7] |

| Peak Brain Uptake | 4.9% - 6.5% of injected dose | [8][9] |

| Time to Peak Brain Activity | ~1 minute post-injection | [8] |

| Brain Washout (Initial) | ~6% per hour during the first 6 hours | [9] |

| First-Pass Extraction (Brain) | ~60% (0.60) | [10] |

| Blood Clearance | Rapid; <10% of injected dose remains at 5 min | [8] |

| Primary Route of Excretion | Kidneys | [3][9] |

Synthesis and Quality Control Workflow

The preparation of 99mTc-bicisate is performed using a sterile, non-pyrogenic kit, which simplifies the radiolabeling process in a clinical setting.

Caption: Workflow for 99mTc-Bicisate preparation and quality control.

Mechanism of Brain Uptake and Retention

The clinical efficacy of 99mTc-bicisate relies on a specific two-step mechanism: passive diffusion across the blood-brain barrier followed by metabolic trapping within brain cells.

-

Blood-Brain Barrier Penetration: The neutral and lipophilic 99mTc-L,L-bicisate complex rapidly crosses the intact blood-brain barrier via passive diffusion.[3]

-

Metabolic Trapping: Inside the brain cells, endogenous enzymes (esterases) hydrolyze the ethyl ester groups on the molecule.[11][12] This enzymatic conversion transforms the lipophilic complex into one or more polar, acidic metabolites.[11] These hydrophilic products are unable to diffuse back across the blood-brain barrier and are thus trapped within the brain tissue, allowing for stable imaging over several hours.[3][11][12] This retention is proportional to regional cerebral blood flow.

Caption: Brain uptake and metabolic trapping of 99mTc-Bicisate.

Experimental Protocols

Preparation of 99mTc-Bicisate Injection (Kit-based)

This protocol is a generalized representation based on common kit instructions.[6]

-

Initial Preparation: Obtain sterile, non-pyrogenic sodium pertechnetate [99mTcO₄⁻] injection from a 99Mo/99mTc generator.

-

Buffering: Aseptically add the required activity of sodium pertechnetate (e.g., up to 100 mCi in ≤ 2 mL) to Vial B, the phosphate (B84403) buffer vial. Mix gently. The buffer adjusts the pH to an optimal range (e.g., 7.6) for the labeling reaction.[3][6]

-

Ligand Reconstitution: Aseptically add 3 mL of 0.9% Sodium Chloride Injection to Vial A, which contains the lyophilized bicisate dihydrochloride, stannous chloride (reducing agent), and other excipients like EDTA and mannitol.[6][13] Swirl to dissolve.

-

Complexation Reaction: Within 30 seconds of reconstituting Vial A, withdraw 1 mL of the bicisate solution and add it to the pertechnetate/buffer mixture in Vial B.

-

Incubation: Allow the final reaction mixture to stand at room temperature for 30 minutes to ensure complete complexation.[6][14]

-

Final Product: The vial now contains the 99mTc-bicisate complex ready for quality control testing and subsequent patient administration. The final product should be a clear solution.

Quality Control: Radiochemical Purity (RCP) Determination

The primary goal of quality control is to determine the percentage of radioactivity associated with the desired lipophilic 99mTc-bicisate complex versus impurities like free pertechnetate (99mTcO₄⁻) and reduced/hydrolyzed technetium (99mTcO₂).[15][16] A common method is paper chromatography.[15]

Method: Paper Chromatography with Ethyl Acetate (B1210297)

-

Materials:

-

Chromatography Tank

-

Whatman 3MM or similar chromatography paper strips[15]

-

Mobile Phase: Ethyl Acetate

-

Dose calibrator and/or gamma counter

-

-

Procedure:

-

Pour ethyl acetate into the chromatography tank to a depth of approximately 1 cm and allow the atmosphere to saturate.

-

Using a syringe, carefully spot a small drop (5-10 µL) of the final 99mTc-bicisate solution onto an origin line, about 2 cm from the bottom of a paper strip. Ensure the spot is small and dries completely.

-

Place the strip into the tank, ensuring the origin is above the solvent level. Seal the tank.

-

Allow the solvent front to migrate near the top of the strip (development time is typically 4-5 minutes).[15]

-

Remove the strip and immediately mark the solvent front.

-

-

Analysis and Calculation:

-

The lipophilic 99mTc-bicisate complex is mobile in ethyl acetate and will travel with the solvent front (Rƒ = 0.9-1.0).[15]

-

Radiochemical impurities (free 99mTcO₄⁻ and reduced 99mTcO₂) are polar and will remain at the origin (Rƒ = 0.0).[15]

-

Cut the strip into two segments: one at the origin and the other for the remainder of the strip up to the solvent front.

-

Measure the radioactivity of each segment in a gamma counter.

-

Calculate the Radiochemical Purity (RCP) as follows:

% RCP = [Counts at Solvent Front / (Counts at Origin + Counts at Solvent Front)] x 100

-

The RCP should meet the specified limit, typically ≥ 90%, before the product is released for patient use.[7]

-

References

- 1. openmedscience.com [openmedscience.com]

- 2. Technetium 99mTc Bicisate [drugfuture.com]

- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 4. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 1: Pharmacology of technetium-99m ECD in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. pharmacylibrary.com [pharmacylibrary.com]

- 7. Synthesis and formulation of 99m Tc-ECD radiopharmaceutical [inis.iaea.org]

- 8. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 2: Biodistribution and brain imaging in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Retention of 99mTc-bicisate in the human brain after intracarotid injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajnr.org [ajnr.org]

- 13. Direct Determination of ECD in ECD Kit: A Solid Sample Quantitation Method for Active Pharmaceutical Ingredient in Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [A fundamental study of 99mTc-ethyl cysteinate dimer (99mTc-ECD)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid chromatographic method for quality control of technetium-99m-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization and quality control analysis of 99mTc-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

Erroneous Application: Clarifying the Role of Neurolite™ in Brain Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Early and accurate detection of neuroinflammation is a critical objective in the research and development of therapies for a multitude of neurological disorders. While various imaging agents and techniques are under investigation for this purpose, it is imperative to address a common misconception regarding the application of Neurolite™ (Kit for the Preparation of Technetium Tc99m Bicisate for Injection). This guide will first clarify the established use of Neurolite™ and then provide a detailed overview of the validated and researched methods for imaging neuroinflammation, adhering to the requested technical depth and formatting.

Part 1: Neurolite™ (Technetium Tc99m Bicisate) - Mechanism and Indication

Contrary to the topic's premise, extensive review of scientific literature and official documentation reveals that Neurolite™ is not used for the detection of neuroinflammation . Its mechanism of action is not targeted towards the cellular and molecular markers of an inflammatory response in the central nervous system (CNS).

Neurolite™ is a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) brain imaging.[1] Its primary and FDA-approved indication is for the localization of stroke in patients with a confirmed diagnosis.[1][2] The active component, Technetium Tc99m Bicisate, is a lipophilic complex that is able to cross the intact blood-brain barrier via passive diffusion.[2] Its distribution in the brain is proportional to cerebral perfusion (blood flow).[3] Therefore, a SPECT scan with Neurolite™ produces an image that highlights areas of normal and altered brain blood flow. In the context of a stroke, this allows for the visualization of regions with reduced perfusion.

It is explicitly stated in the product's documentation that Neurolite™ is not indicated for the assessment of the functional viability of brain tissue, nor for distinguishing between a stroke and other types of brain lesions.[1][2]

Table 1: Summary of Neurolite™ (Technetium Tc99m Bicisate) Characteristics

| Feature | Description |

| Agent | Technetium Tc99m Bicisate |

| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) |

| Mechanism of Action | Passive diffusion across the blood-brain barrier; distribution is proportional to cerebral blood flow.[2][3] |

| Primary Indication | Adjunct to CT or MRI in the localization of stroke.[1][2] |

| Application in Neuroinflammation | None indicated or documented. |

Part 2: Core Methodologies for the Detection of Neuroinflammation

The investigation of neuroinflammation in vivo primarily relies on imaging techniques that target specific biological markers of the inflammatory cascade. The key cellular players in neuroinflammation are activated microglia and astrocytes.[4] Research and clinical studies in this area predominantly utilize Positron Emission Tomography (PET) and, more recently, advanced Magnetic Resonance Imaging (MRI) techniques.

The most established method for imaging neuroinflammation involves PET tracers that bind to the 18 kDa Translocator Protein (TSPO), which is overexpressed in activated microglia.[5]

Experimental Protocol: General Workflow for TSPO-PET Imaging in Preclinical Models

-

Animal Model Selection: Utilize a relevant animal model of neuroinflammation, such as rodents administered with lipopolysaccharide (LPS) to induce a systemic inflammatory response leading to microglial activation.[6][7]

-

Radiotracer Preparation: Synthesize a TSPO-binding radiotracer, for example, a carbon-11 (B1219553) or fluorine-18 (B77423) labeled ligand.

-

Tracer Administration: Inject the radiotracer intravenously into the subject.

-

Uptake Period: Allow for a specific uptake period, during which the tracer distributes and binds to the target (TSPO).

-

PET Scan Acquisition: Anesthetize the animal and perform a PET scan for a defined duration.

-

Image Reconstruction and Analysis: Reconstruct the PET data and co-register it with an anatomical image (e.g., from MRI or CT) for precise localization. Quantify tracer uptake in various brain regions, often expressed as a standardized uptake value (SUV) or binding potential.

-

Validation: Post-imaging, validate the findings through immunohistochemical staining of brain tissue for microglial markers like Iba1.[7]

Table 2: Key PET Tracers for Neuroinflammation Imaging

| Target | Tracer Example | Imaging Modality | Key Features |

| Translocator Protein (TSPO) | [11C]-PK11195 (1st Gen) | PET | First-generation tracer; high non-specific binding. |

| Translocator Protein (TSPO) | [11C]-PBR28, [18F]-FEPPA (2nd Gen) | PET | Improved signal-to-noise ratio; binding affinity is affected by a common genetic polymorphism.[5] |

| Cyclooxygenase (COX) enzymes | [11C]-Celecoxib | PET | Targets COX-2, which is upregulated in inflammation. |

| Purinergic Receptor P2X7 | [11C]-SMW139 | PET | Targets a receptor involved in the inflammasome pathway. |

Caption: Simplified pathway of microglial activation and its relevance to PET imaging.

References

- 1. NEUROLITE® Kit for the Preparation of Technetium Tc99m Bicisate for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]

- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 3. openmedscience.com [openmedscience.com]

- 4. Frontiers | The past, present, and future of research on neuroinflammation-induced mild cognitive impairment: A bibliometric analysis [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Neuroinflammatory Diseases | Translucence Biosystems [translucencebio.com]

An In-depth Technical Guide: Neurolite™ as a Biomarker for Cerebral Hypoperfusion

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Cerebral Hypoperfusion and the Need for Reliable Biomarkers

Chronic cerebral hypoperfusion (CCH) is a sustained reduction in cerebral blood flow (CBF) that is a critical factor in the pathophysiology of various neurological and neurodegenerative conditions, including vascular cognitive impairment (VCI), dementia, and stroke.[1][2] CCH can trigger a cascade of detrimental events, including chronic inflammation, oxidative stress, blood-brain barrier (BBB) disruption, and neuronal cell death, ultimately leading to progressive cognitive decline and neurological deficits.[1][2][3] The ability to accurately visualize and quantify regional cerebral perfusion is therefore paramount for early diagnosis, patient stratification in clinical trials, and monitoring the efficacy of therapeutic interventions.

An ideal biomarker for cerebral hypoperfusion should be non-invasive, reproducible, and provide a quantitative measure of regional blood flow.[4] Neurolite™ (Technetium-99m Bicisate, or 99mTc-ECD), a radiopharmaceutical agent for Single Photon Emission Computed Tomography (SPECT), has emerged as a valuable tool for this purpose. This technical guide provides a comprehensive overview of Neurolite™, its mechanism of action, detailed experimental protocols, and its application as a robust biomarker for assessing cerebral hypoperfusion.

Neurolite™ (Technetium-99m Bicisate): An Overview

Neurolite™ is the commercial name for a kit used to prepare Technetium-99m (99mTc) Bicisate for injection.[5] It is a radioactive diagnostic agent used for cerebral perfusion imaging.[6][7] The agent consists of a stable, lipophilic complex that allows it to cross the intact blood-brain barrier.[5] Once in the brain, its distribution reflects regional cerebral blood flow, enabling the identification of areas with reduced or absent perfusion, which are characteristic of conditions like stroke, dementia, and seizure foci.[6][8][9] SPECT imaging with Neurolite™ provides crucial functional information that is complementary to the anatomical data provided by CT or MRI scans.[8][10]

Mechanism of Action: From Intravenous Injection to Intracellular Trapping

The utility of Neurolite™ as a perfusion biomarker is rooted in its unique pharmacokinetic properties. The process begins with intravenous injection and culminates in the stable retention of the tracer within brain cells, proportional to the initial blood flow.

-

Intravenous Administration and Blood Transport : Following intravenous injection, Neurolite™ is distributed throughout the body via the bloodstream.[5] It exhibits a multi-compartment clearance from the blood.[5]

-

Blood-Brain Barrier Penetration : As a lipophilic compound, Neurolite™ passively diffuses across the intact blood-brain barrier.[5][7] Its first-pass extraction efficiency in the brain is approximately 60-70%.[10]

-

Intracellular Uptake and Metabolic Trapping : Once inside the brain cells, the parent compound is rapidly metabolized by endogenous enzymes (esterases) into polar, hydrophilic mono- and di-acid metabolites.[5][11] These charged metabolites are less diffusible and are effectively "trapped" within the cells, unable to easily cross back over the cell membrane or the BBB.[5][10]

-

Stable Distribution : The amount of trapped Neurolite™ in the brain remains stable for up to 6 hours post-injection.[5] This stable distribution, which is proportional to the cerebral blood flow at the time of injection, allows for a flexible imaging window.[5] In areas of cerebral hypoperfusion, less Neurolite™ is delivered, resulting in lower tracer uptake and a corresponding "cold spot" or area of reduced signal on the SPECT scan.

References

- 1. Chronic cerebral hypoperfusion: a critical feature in unravelling the etiology of vascular cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emerging Biomarkers in Vascular Cognitive Impairment and Dementia: From Pathophysiological Pathways to Clinical Application | MDPI [mdpi.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 6. openmedscience.com [openmedscience.com]

- 7. rk.md [rk.md]

- 8. Neurology : SPECT [rch.org.au]

- 9. Cerebral Perfusion Study - InsideRadiology [insideradiology.com.au]

- 10. auntminnie.com [auntminnie.com]

- 11. nucleanord.fr [nucleanord.fr]

Neurolite in Traumatic Brain Injury Assessment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) presents a significant diagnostic and therapeutic challenge, necessitating advanced imaging modalities to assess the extent of neuronal damage and functional impairment. While computed tomography (CT) and magnetic resonance imaging (MRI) are staples in the structural evaluation of TBI, functional neuroimaging techniques offer a deeper understanding of the physiological consequences of injury. This technical guide explores the application of Neurolite® (Technetium-99m Bicisate for Injection), a radiopharmaceutical agent for Single Photon Emission Computed Tomography (SPECT), in the assessment of cerebral perfusion alterations following TBI. Although primarily indicated for the localization of stroke, emerging research highlights its utility in identifying functional deficits in TBI patients, often missed by conventional structural imaging.

Core Principles of Neurolite SPECT Imaging

Neurolite, chemically known as Technetium-99m (99mTc) Bicisate or Ethyl Cysteinate Dimer (ECD), is a lipophilic complex that passively diffuses across the blood-brain barrier. Its mechanism of action involves intracellular de-esterification by esterases, converting it into a hydrophilic compound that becomes trapped within viable brain cells. The subsequent gamma emission from the 99mTc isotope is detected by a SPECT camera, generating a three-dimensional map of regional cerebral blood flow (rCBF). Areas of reduced tracer uptake correspond to regions of hypoperfusion, which in the context of TBI, can signify neuronal injury or dysfunction.

Quantitative Data Summary

The following tables summarize quantitative findings from studies utilizing SPECT imaging, including those with Neurolite (99mTc-ECD), for the assessment of Traumatic Brain Injury.

Table 1: Diagnostic Performance of SPECT in Traumatic Brain Injury

| Metric | Value | Study Population/Notes |

| Sensitivity | ≥ 80% | For distinguishing TBI from PTSD[1][2]. |

| ≥ 73% | In correlating with poor neurological findings in mild TBI[1]. | |

| 100% | At baseline compared to neuropsychological testing[1][3]. | |

| Specificity | ≥ 64% | For distinguishing TBI from PTSD[1][2]. |

| ≥ 75% | In correlating with poor neurological findings in mild TBI[1]. | |

| 85% | At 12 months post-injury[4]. | |

| Positive Predictive Value | 59% -> 95% | Increase from initial scan to one-year follow-up[4][5]. |

| Negative Predictive Value | ~100% | In settings where CT or MRI are negative[4]. |

| ROC Area Under the Curve | 92% | For predicting Glasgow Coma Scale (GCS) at 6 months when SPECT is performed <6 hours after severe TBI[4]. |

| 77% | For predicting GCS at 6 months when SPECT is performed <12 hours after severe TBI[4]. |

Table 2: Common Regions of Hypoperfusion in TBI Detected by SPECT

| Brain Region | Frequency of Abnormality (Cross-Sectional Studies) |

| Frontal Lobe | 94%[4][5][6] |

| Temporal Lobe | 77%[4][5][6] |

| Parietal Lobe | 74%[5] |

| Occipital Lobe | 52%[5] |

| Cerebellum | 25%[5] |

Table 3: Voxel-Based Analysis of 99mTc-ECD SPECT in TBI Patients

| Brain Region with Significantly Decreased Perfusion | Voxel Cluster Size | Peak Z-Value | p-value |

| Bilateral Medial Frontal Gyrus | 3642 | 4.31, 4.27 | 0.000[7][8] |

| Left Cingulate and Anterior Cingulate Gyrus | 381 | 3.67, 3.62 | 0.000[7][8] |

| Left Parahippocampal Gyrus | 173 | 3.40 | 0.000[8] |

| Left Hippocampus | 173 | 3.23 | 0.001[8] |

This table is based on a study of 13 TBI patients compared to age-matched normal controls.[7][8]

Experimental Protocols

Patient Preparation and Radiopharmaceutical Administration

-

Patient Counseling and Consent: Inform the patient or their legally authorized representative about the procedure, including the injection of a radioactive tracer, and obtain informed consent.

-

Pre-injection Environment: To minimize sensory and cognitive stimulation that could alter cerebral blood flow, the patient should rest in a quiet, dimly lit room before and during the injection.

-

IV Line Placement: An intravenous line should be placed well in advance of the injection to avoid pain-induced activation at the time of administration.

-

Neurolite Reconstitution and Dosing: Neurolite is prepared by reconstituting the vial with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection. The recommended dose for a 70 kg patient is typically in the range of 370-1110 MBq (10-30 mCi). The precise dose should be measured using a suitable radioactivity calibration system immediately before administration.

-

Injection: The radiopharmaceutical is administered intravenously. The patient should remain in a resting state with minimal environmental stimuli for several minutes post-injection to allow for tracer uptake.

SPECT Image Acquisition

-

Uptake Period: Image acquisition can begin as early as 10 minutes post-injection, with optimal images typically obtained between 30 and 90 minutes after injection.

-

Patient Positioning: The patient is positioned supine on the imaging table with their head comfortably secured in a head holder to minimize motion artifacts.

-

Gamma Camera Setup: A multi-head (preferably triple-head) SPECT gamma camera equipped with low-energy, high-resolution collimators is used. The energy window is centered at 140 keV for 99mTc.

-

Acquisition Parameters:

-

Rotation: 360° rotation of the detectors around the patient's head.

-

Projections: A typical acquisition includes 120 projections.

-

Matrix Size: A 128x128 matrix is commonly used.

-

Acquisition Time: The time per projection is adjusted to acquire sufficient counts for good image quality, with a total acquisition time of around 20-30 minutes.

-

Image Processing and Analysis

-

Image Reconstruction: The acquired projection data is reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms. Attenuation correction may be applied to improve image accuracy.

-

Qualitative Analysis: Experienced nuclear medicine physicians or neuroradiologists visually inspect the images for areas of decreased tracer uptake (hypoperfusion) relative to other brain regions.

-

Semi-Quantitative Analysis: This involves comparing regional counts to a reference region (e.g., cerebellum) to generate a perfusion index.

-

Quantitative Analysis: Voxel-based statistical analysis, such as Statistical Parametric Mapping (SPM), can be employed to compare a patient's scan to a database of healthy controls, providing an objective and statistically robust method for identifying perfusion abnormalities.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Neurolite uptake and trapping in brain tissue for SPECT imaging.

Experimental Workflow for Neurolite SPECT in TBI Assessment

Caption: Standardized workflow for Neurolite SPECT imaging in TBI assessment.

Logical Relationship: Comparing Imaging Modalities in TBI

Caption: Neurolite SPECT in relation to structural imaging for TBI evaluation.

Conclusion

Neurolite SPECT imaging serves as a valuable tool in the comprehensive assessment of traumatic brain injury, offering crucial insights into the functional consequences of neuronal damage that may not be apparent on structural imaging. By providing a quantitative and qualitative measure of regional cerebral blood flow, it can aid in the localization of functionally impaired brain regions, potentially informing prognosis and guiding the development of targeted therapeutic interventions. The standardized protocols and quantitative analysis methods outlined in this guide provide a framework for the rigorous application of Neurolite SPECT in research and clinical settings, ultimately contributing to a more nuanced understanding and improved management of traumatic brain injury.

References

- 1. medrxiv.org [medrxiv.org]

- 2. auntminnie.com [auntminnie.com]

- 3. tbi.care [tbi.care]

- 4. Clinical Utility of SPECT Neuroimaging in the Diagnosis and Treatment of Traumatic Brain Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Utility of SPECT Neuroimaging in the Diagnosis and Treatment of Traumatic Brain Injury: A Systematic Review | PLOS One [journals.plos.org]

- 6. Frontiers | Using Single-Photon Emission Computerized Tomography on Patients With Positive Quantitative Electroencephalogram to Evaluate Chronic Mild Traumatic Brain Injury With Persistent Symptoms [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Voxel-based statistical analysis of cerebral blood flow using Tc-99m ECD brain SPECT in patients with traumatic brain injury: group and individual analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biodistribution and Dosimetry of Technetium Tc 99m Bicisate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium Tc 99m bicisate (B1666976), also known as Technetium Tc 99m ethyl cysteinate dimer (ECD), is a crucial radiopharmaceutical agent for cerebral perfusion imaging using single-photon emission computed tomography (SPECT). Its lipophilic nature allows it to cross the blood-brain barrier, and its subsequent intracellular conversion to a hydrophilic form facilitates its retention, providing a snapshot of regional cerebral blood flow at the time of injection. This technical guide provides an in-depth overview of the biodistribution, dosimetry, and associated experimental protocols for Technetium Tc 99m bicisate, tailored for professionals in research and drug development.

Biodistribution

The biodistribution of Technetium Tc 99m bicisate is characterized by rapid uptake in the brain and clearance from the blood, with primary excretion through the renal system. The following tables summarize the quantitative data on the organ distribution of the injected dose (%ID) at various time points post-injection in healthy human subjects.

Table 1: Biodistribution of Technetium Tc 99m Bicisate in Major Organs (% Injected Dose)

| Organ | 5 minutes | 30 minutes | 60 minutes | 2 hours | 4 hours | 24 hours |

| Brain | 6.5 ± 1.9[1] | - | - | - | - | - |

| Blood | <10[1][2] | - | 4.9 ± 1.1[3] | - | - | - |

| Kidneys | - | - | - | - | - | - |

| Liver | - | - | - | - | - | - |

| Lungs | Negligible[1] | Negligible[1] | Negligible[1] | Negligible[1] | Negligible[1] | Negligible[1] |

| Bladder | Variable | Variable | Variable | Variable | Variable | Variable |

| Total Urinary Excretion | - | - | - | ~50%[4] | - | ~74%[4] |

| Fecal Excretion (48h) | - | - | - | - | - | 12.5%[4] |

Dosimetry

The radiation dosimetry of Technetium Tc 99m bicisate is a critical consideration in its clinical and research applications. The urinary bladder wall is consistently identified as the critical organ, receiving the highest radiation absorbed dose. Patient hydration and frequent voiding are recommended to minimize this dose.[5]

Table 2: Estimated Absorbed Radiation Dose per Unit of Administered Activity (mGy/MBq)

| Organ | Absorbed Dose (mGy/MBq) |

| Bladder Wall | 0.035 |

| Kidneys | 0.012 |

| Liver | 0.010 |

| Ovaries | 0.008 |

| Testes | 0.004 |

| Red Marrow | 0.006 |

| Brain | 0.005 |

| Effective Dose (mSv/MBq) | 0.009 |

These are generalized estimates; actual doses may vary based on individual patient physiology and hydration status.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline the key experimental protocols for studies involving Technetium Tc 99m bicisate.

Radiolabeling and Quality Control of Technetium Tc 99m Bicisate

The preparation of Technetium Tc 99m bicisate involves the reconstitution of a sterile, non-pyrogenic kit with sodium pertechnetate (B1241340) Tc 99m injection.

Protocol:

-

Reconstitution: Aseptically add a specified amount of sterile sodium pertechnetate Tc 99m (e.g., up to 3.7 GBq or 100 mCi) in a designated volume (e.g., 2.0 mL) to the vial containing the bicisate ligand and a reducing agent (typically stannous chloride).[6]

-

Incubation: Allow the reaction to proceed at room temperature for a recommended period, often around 30 minutes, to ensure efficient labeling.[7] Some rapid methods suggest a brief incubation in a microwave or water bath to expedite the process.[7]

-

Quality Control: The radiochemical purity (RCP) of the final product must be determined before administration. A minimum RCP of 90% is generally required.[6] Thin-layer chromatography (TLC) or paper chromatography (PC) are the standard methods.

-

Stationary Phase: Baker-Flex silica (B1680970) gel IB-F plates or Whatman 3MM paper.[4][8]

-

Mobile Phase: Ethyl acetate (B1210297) is a commonly used solvent.[4][8]

-

Procedure: A small spot of the radiolabeled compound is applied to the stationary phase, which is then developed in the mobile phase. The distribution of radioactivity on the chromatogram is analyzed to determine the percentage of the desired lipophilic Tc 99m bicisate complex versus impurities like free pertechnetate and reduced/hydrolyzed technetium.[4]

-

SPECT Imaging Protocol for Cerebral Perfusion

This protocol outlines the general steps for acquiring SPECT images following the administration of Technetium Tc 99m bicisate.

Patient Preparation:

-

Patients should be in a quiet, dimly lit room to minimize sensory input that could alter cerebral blood flow.[3][9]

-

An intravenous line should be placed 10-15 minutes prior to injection.[9]

-

Patients should be instructed to keep their eyes open and not to speak during and immediately after the injection.[9]

Administration and Imaging:

-

Dose: A typical adult dose ranges from 370 to 1,110 MBq (10 to 30 mCi), administered intravenously.[5]

-

Uptake Phase: The tracer is allowed to distribute for approximately 30 to 60 minutes before imaging begins.[10]

-

Image Acquisition:

-

Gamma Camera: A multi-head (dual or triple) SPECT system is preferred.[3]

-

Collimator: A low-energy, high-resolution collimator is used.[3]

-

Energy Window: A 15-20% window centered at 140 keV is standard for Tc 99m.[3]

-

Acquisition Parameters: A 360-degree rotation is performed, acquiring multiple projections (e.g., 60-120) into a 128x128 matrix.[3]

-

-

Image Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms, with attenuation correction for improved accuracy.[3]

Cellular Uptake and Retention Mechanism

The mechanism of action for Technetium Tc 99m bicisate involves passive diffusion across the blood-brain barrier and subsequent metabolic trapping within brain cells.

-

Blood-Brain Barrier Penetration: The initial form of Technetium Tc 99m bicisate is a neutral, lipophilic complex that readily diffuses across the intact blood-brain barrier.[10]

-

Intracellular Conversion: Once inside the brain cells, the ester groups of the bicisate molecule are enzymatically hydrolyzed by intracellular esterases.[11]

-

Metabolic Trapping: This hydrolysis results in the formation of a more polar, negatively charged mono- or di-acid metabolite.[10] This hydrophilic complex is unable to diffuse back across the cell membrane and is thus trapped inside the cell.[11]

Conclusion

Technetium Tc 99m bicisate remains a valuable tool for cerebral perfusion imaging. A thorough understanding of its biodistribution, dosimetry, and the protocols for its use is paramount for conducting high-quality research and for its safe and effective application in clinical and drug development settings. The data and protocols presented in this guide provide a comprehensive resource for professionals working with this important radiopharmaceutical.

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. tech.snmjournals.org [tech.snmjournals.org]

- 3. apps.ausrad.com [apps.ausrad.com]

- 4. A rapid chromatographic method for quality control of technetium-99m-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid preparation method for technetium-99m bicisate | springermedicine.com [springermedicine.com]

- 6. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 7. Rapid preparation method for technetium-99m bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tech.snmjournals.org [tech.snmjournals.org]

- 9. snmmi.org [snmmi.org]

- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 11. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standardized Protocol for Neurolite SPECT Brain Imaging: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurolite®, a kit for the preparation of Technetium Tc99m Bicisate (B1666976) for Injection, is a single-photon emission computed tomography (SPECT) brain imaging agent. It is utilized as an adjunct to conventional imaging techniques like CT or MRI to localize stroke in diagnosed patients.[1] This radiopharmaceutical is a stable, lipophilic complex capable of crossing the blood-brain barrier via passive diffusion, allowing for the visualization of cerebral blood flow.[2][3] The distribution of Technetium Tc99m Bicisate in the brain remains stable for up to six hours, with optimal imaging times between 30 and 60 minutes post-injection.[2][3] These application notes provide a detailed, standardized protocol for the preparation and administration of Neurolite, patient management, SPECT data acquisition, and subsequent image processing and analysis. Adherence to this protocol is crucial for ensuring imaging data quality and reproducibility in research and clinical trial settings.

Materials and Methods

Radiopharmaceutical Preparation

The preparation of Technetium Tc99m Bicisate involves the use of a two-vial kit.[3] Vial A contains lyophilized bicisate dihydrochloride (B599025) and a reducing agent, while Vial B contains a buffer solution.[2][3] Aseptic techniques must be strictly followed throughout the preparation process.[4]

Table 1: Neurolite® Kit Contents and Storage

| Vial | Contents | Storage Temperature | Special Instructions |

| Vial A | Bicisate dihydrochloride (lyophilized solid), reducing agent | 15-25°C | Protect from light.[3] |

| Vial B | Buffer solution | 15-25°C | - |

Protocol for Technetium Tc99m Bicisate Preparation: [4]

-

Wear waterproof gloves and use appropriate radiation shielding.

-

In a suitable radiation shield, aseptically add approximately 2.0 mL of sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection (3.70 GBq or 100 mCi) to Vial B. To maintain pressure, withdraw an equal volume of air.

-

Rapidly inject 3.0 mL of Sodium Chloride Injection (0.9%) into Vial A to dissolve the lyophilized contents.

-

Within 30 seconds, transfer 1.0 mL of the reconstituted solution from Vial A to Vial B.

-

The final Technetium Tc99m Bicisate for injection should be used within six hours of preparation.[2][3]

Patient Preparation

Proper patient preparation is critical for minimizing artifacts and ensuring accurate imaging results.

Protocol for Patient Preparation:

-

Pre-injection:

-

Instruct patients to avoid caffeine, alcohol, and other drugs known to affect cerebral blood flow.[5][6]

-

For ictal studies (seizure localization), seizure medications may be withheld.[5][6]

-

Establish intravenous access at least 10 minutes prior to injection to allow the patient to acclimate.[5][6]

-

Remove any metallic objects such as earrings, glasses, necklaces, and hair clips.

-

-

Injection Environment:

-

Post-injection:

-

Encourage the patient to drink fluids and void frequently for 2-6 hours after the injection to minimize the radiation dose to the bladder and other organs.

-

Have the patient void immediately before image acquisition to enhance comfort.

-

SPECT/CT Imaging Acquisition

A rotating gamma camera, preferably a two- or three-headed system, equipped with a low-energy, high-resolution, parallel-hole collimator should be used.

Table 2: Standardized SPECT/CT Acquisition Parameters

| Parameter | Specification |

| Radiopharmaceutical | Technetium Tc99m Bicisate (Neurolite®) |

| Recommended Adult Dose | 25 mCi (925 MBq) |

| Time from Injection to Imaging | 30-90 minutes |

| Patient Positioning | Supine, head first in gantry, head secured in a holder. |

| Imaging Field of View | Entire brain, including the cerebellum. |

| Collimator | Low energy, high resolution, parallel hole. |

| Energy Window | 20% window centered at 140 keV. |

| Degrees of Rotation | 360° |

| Number of Projections | 60 per detector head |

| Time per Projection | Approximately 45 seconds |

| Matrix Size | 128 x 128 pixels[5][6] |

Data Processing and Reconstruction